molecular formula C13H13ClF3N5O B14931048 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B14931048
M. Wt: 347.72 g/mol
InChI Key: HYJKPEGCIWCKAY-UHFFFAOYSA-N
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Description

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of substituents: The chlorine, cyclopropyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenation and cyclopropanation reactions.

    Acetamide formation: The final step involves the acylation of the pyrazole ring with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClF3N5O

Molecular Weight

347.72 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-methylpyrazol-3-yl)acetamide

InChI

InChI=1S/C13H13ClF3N5O/c1-21-5-4-8(19-21)18-9(23)6-22-11(7-2-3-7)10(14)12(20-22)13(15,16)17/h4-5,7H,2-3,6H2,1H3,(H,18,19,23)

InChI Key

HYJKPEGCIWCKAY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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